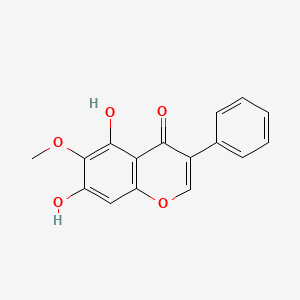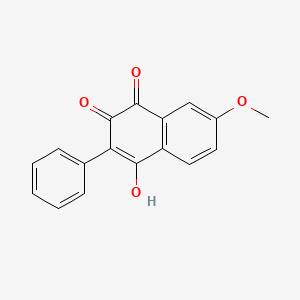
3-(3-Oxo-3-phenylprop-1-en-1-yl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Oxo-3-phenylprop-1-en-1-yl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromones Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Oxo-3-phenylprop-1-en-1-yl)-4H-chromen-4-one typically involves the condensation of 3-oxo-3-phenylpropionic acid with 4H-chromen-4-one under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is heated to reflux, and the product is isolated by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3-Oxo-3-phenylprop-1-en-1-yl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the chromone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-Oxo-3-phenylprop-1-en-1-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of enzymes such as EGFR and VEGFR-2, which are involved in cancer cell proliferation and angiogenesis . The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-(3-Oxo-3-phenylprop-1-en-1-yl) phenoxy acetamide: This compound shares a similar structural motif and exhibits comparable biological activities.
3-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]benzoic acid: Another structurally related compound with potential therapeutic applications.
Uniqueness
3-(3-Oxo-3-phenylprop-1-en-1-yl)-4H-chromen-4-one is unique due to its chromone core, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets and its diverse reactivity make it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C18H12O3 |
|---|---|
Molecular Weight |
276.3 g/mol |
IUPAC Name |
3-[(E)-3-oxo-3-phenylprop-1-enyl]chromen-4-one |
InChI |
InChI=1S/C18H12O3/c19-16(13-6-2-1-3-7-13)11-10-14-12-21-17-9-5-4-8-15(17)18(14)20/h1-12H/b11-10+ |
InChI Key |
RRINHVPKAZZHNQ-ZHACJKMWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=COC3=CC=CC=C3C2=O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=COC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


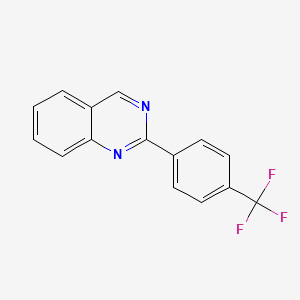
![Pyrrolidin-1-yl(8-azaspiro[5.7]tridecan-8-yl)methanone](/img/structure/B11844855.png)
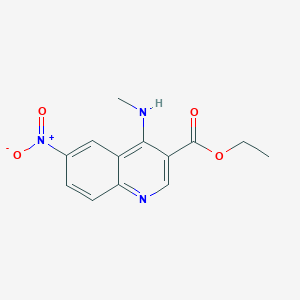
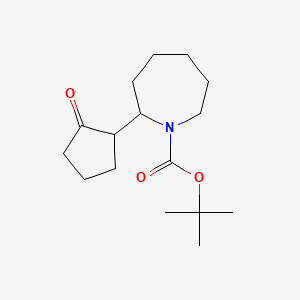




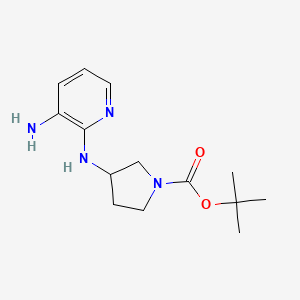
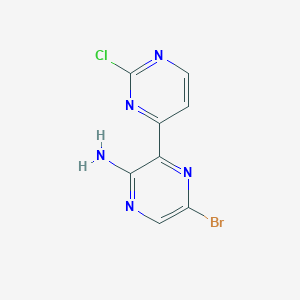
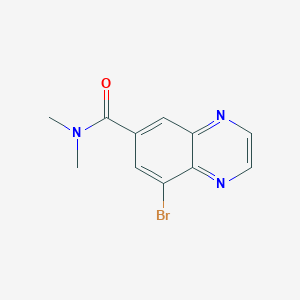
![7,10-Dimethoxy-8,9-dimethyl-2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-B]isoquinoline](/img/structure/B11844913.png)
